molecular formula C36H22I2N2 B3272672 3,3'-Bi-9H-carbazole, 6,6'-diiodo-9,9'-diphenyl- CAS No. 57102-64-4

3,3'-Bi-9H-carbazole, 6,6'-diiodo-9,9'-diphenyl-

Cat. No.: B3272672
CAS No.: 57102-64-4
M. Wt: 736.4 g/mol
InChI Key: CRUZHVWPOCKMLQ-UHFFFAOYSA-N
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Description

3,3’-Bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-: is a compound that belongs to the class of bicarbazole derivatives. This compound is particularly notable for its application in organic light-emitting diodes (OLEDs) due to its ability to serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl- typically involves the iodination of carbazole derivatives. One common method includes the reaction of carbazole with iodine in the presence of sodium hydroxide. The reaction mixture is stirred at an appropriate temperature until the desired product is formed .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and column chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo various substitution reactions, particularly halogenation, where the iodine atoms can be replaced by other halogens or functional groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its electronic properties and making it suitable for different applications in electronic devices.

Common Reagents and Conditions:

    Halogenation: Iodine, bromine, or chlorine in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Depending on the substituents introduced, various substituted derivatives of 3,3’-Bi-9H-carbazole can be obtained.

    Oxidized or Reduced Forms: Products with altered oxidation states, which can have different electronic properties.

Scientific Research Applications

Chemistry:

    OLED Materials: Used as an intermediate in the synthesis of materials for OLEDs, providing high electron mobility and stability.

    Conducting Polymers: Incorporated into polymers to enhance their electronic properties and stability.

Biology and Medicine:

    Photodynamic Therapy:

    Bioimaging: Used in bioimaging techniques for its fluorescence properties.

Industry:

    Electronic Devices: Integral in the development of electronic devices such as OLED displays and lighting.

    Photovoltaics: Used in organic photovoltaic cells to improve efficiency and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to create exciplexes, which are excited-state complexes formed between an electron donor and an electron acceptor. These exciplexes can function as either an emitting layer or a host material in OLED devices. The molecular targets include the electron transport layers and the emitting layers within the OLED structure, facilitating efficient charge transfer and light emission.

Comparison with Similar Compounds

    3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Another bicarbazole derivative with similar applications in electronic devices.

    6,6’-Dibromo-9,9’-diphenyl-9H,9’H-3,3’-bicarbazole: Used in similar applications but with different halogen substituents.

Uniqueness: 3,3’-Bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl- is unique due to its specific iodine substituents, which provide distinct electronic properties and stability, making it particularly suitable for high-performance OLED applications.

Properties

IUPAC Name

3-iodo-6-(6-iodo-9-phenylcarbazol-3-yl)-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22I2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZHVWPOCKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)I)C7=CC=CC=C7)C8=C2C=CC(=C8)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249102
Record name 6,6′-Diiodo-9,9′-diphenyl-3,3′-bi-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-64-4
Record name 6,6′-Diiodo-9,9′-diphenyl-3,3′-bi-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57102-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6′-Diiodo-9,9′-diphenyl-3,3′-bi-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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